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Compound of Interest

Compound Name: 3-(Benzyloxy)propanoic acid

Cat. No.: B118377 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(Benzyloxy)propanoic acid (CAS No: 27912-85-2). Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols

for obtaining such data are also included.

Chemical Structure and Properties
IUPAC Name: 3-(Benzyloxy)propanoic acid

Molecular Formula: C₁₀H₁₂O₃[1][2]

Molecular Weight: 180.20 g/mol [1]

Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(Benzyloxy)propanoic
acid. These predictions are based on the analysis of its functional groups (a carboxylic acid, an

ether, a benzene ring, and aliphatic carbons) and typical spectroscopic values for these

moieties.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 3-(Benzyloxy)propanoic acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.5 Singlet 2H
Benzylic protons (-O-

CH₂-Ph)

~3.8 Triplet 2H
Methylene protons (-

O-CH₂-CH₂-)

~2.6 Triplet 2H
Methylene protons (-

CH₂-COOH)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-(Benzyloxy)propanoic acid

Chemical Shift (δ, ppm) Assignment

~175 Carboxylic acid carbon (-COOH)

~138 Aromatic carbon (quaternary, C-1 of Ph)

~128.5 Aromatic carbons (CH of Ph)

~127.8 Aromatic carbons (CH of Ph)

~127.7 Aromatic carbons (CH of Ph)

~73 Benzylic carbon (-O-CH₂-Ph)

~68 Methylene carbon (-O-CH₂-CH₂-)

~35 Methylene carbon (-CH₂-COOH)
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-(Benzyloxy)propanoic acid

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300-2500 Broad, Strong
O-H stretch (Carboxylic acid)

[3][4]

3100-3000 Medium C-H stretch (Aromatic)

3000-2850 Medium C-H stretch (Aliphatic)

~1710 Strong
C=O stretch (Carboxylic acid

dimer)[3][4]

~1600, ~1495, ~1450 Medium to Weak C=C stretch (Aromatic ring)

~1250 Strong C-O stretch (Carboxylic acid)

~1100 Strong C-O stretch (Ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 3-(Benzyloxy)propanoic acid

m/z Interpretation

180 [M]⁺, Molecular ion

163 [M - OH]⁺

135 [M - COOH]⁺

91 [C₇H₇]⁺ (Tropylium ion), base peak

77 [C₆H₅]⁺

73 [CH₂CH₂COOH]⁺
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The following are detailed, generalized methodologies for obtaining the spectroscopic data

described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-(Benzyloxy)propanoic acid in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present

in the solvent.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum on a 300 MHz or higher field

spectrometer.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-4 seconds.

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 2-5 seconds.

A larger number of scans (e.g., 1024 or more) will be necessary to obtain a good signal-to-

noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount (1-2 mg) of 3-(Benzyloxy)propanoic acid in a volatile solvent

(e.g., dichloromethane or acetone).
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Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the clean, empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added and averaged.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-(Benzyloxy)propanoic acid
(approximately 1 µg/mL to 1 mg/mL) in a suitable volatile solvent such as methanol,

acetonitrile, or a mixture thereof with water.

Instrumentation and Ionization:

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

chromatographic system (e.g., GC-MS or LC-MS).

For a volatile compound, Electron Ionization (EI) is a common technique. For less volatile

samples, Electrospray Ionization (ESI) can be used.

Data Acquisition:

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

In EI, a standard electron energy of 70 eV is typically used.

In ESI, the instrument can be operated in either positive or negative ion mode. For a

carboxylic acid, negative ion mode is often effective for observing the [M-H]⁻ ion.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-(Benzyloxy)propanoic acid.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Processing & Interpretation

Structural Elucidation

Synthesis of 3-(Benzyloxy)propanoic acid

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy (¹H & ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra & Peak Assignment IR Spectrum & Functional Group Analysis Mass Spectrum & Fragmentation Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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